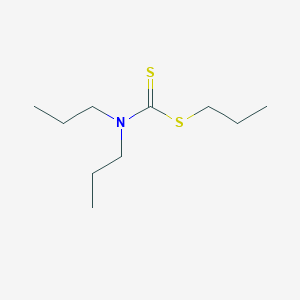
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane, also known as DMTD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMTD is a member of the thiadiazinane family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Effets Biochimiques Et Physiologiques
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can reduce tumor growth and improve glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane. One area of interest is the development of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane and its interactions with cellular targets. Another area of interest is the development of new synthesis methods for 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane that can improve its yield and purity. Finally, more research is needed to explore the potential applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several potential applications in the development of new drugs for the treatment of cancer and other diseases. Future research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane will undoubtedly lead to new discoveries and applications in a variety of scientific fields.
Méthodes De Synthèse
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can be synthesized using a variety of methods, including the reaction of 3-amino-4,6-dimethylpyridine with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base. These methods have been optimized to produce high yields of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane with high purity.
Applications De Recherche Scientifique
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
15620-54-9 |
|---|---|
Nom du produit |
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
Formule moléculaire |
C10H15N3S |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
4,6-dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
InChI |
InChI=1S/C10H15N3S/c1-8-7-13(2)12-10(14-8)9-4-3-5-11-6-9/h3-6,8,10,12H,7H2,1-2H3 |
Clé InChI |
YKXSEPONKJVBCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(NC(S1)C2=CN=CC=C2)C |
SMILES canonique |
CC1CN(NC(S1)C2=CN=CC=C2)C |
Synonymes |
3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)





![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

